molecular formula C11H26ClNO B14401005 3-(Octylamino)propan-1-ol;hydrochloride CAS No. 87260-31-9

3-(Octylamino)propan-1-ol;hydrochloride

Cat. No.: B14401005
CAS No.: 87260-31-9
M. Wt: 223.78 g/mol
InChI Key: GLIRQDHXZIVJCF-UHFFFAOYSA-N
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Description

3-(Octylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C11H26ClNO It is a derivative of propanol, where an octylamino group is attached to the third carbon of the propanol chain, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with octylamine. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the octylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(Octylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: The major products include 3-(Octylamino)propanal and 3-(Octylamino)propanoic acid.

    Reduction: The major product is 3-(Octylamino)propanamine.

    Substitution: The major products depend on the substituent introduced, such as 3-(Octylamino)propyl chloride or bromide.

Scientific Research Applications

3-(Octylamino)propan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: The compound can be used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Octylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The octylamino group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The hydroxyl group can form hydrogen bonds with membrane components, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexylamino)propan-1-ol;hydrochloride
  • 3-(Decylamino)propan-1-ol;hydrochloride
  • 3-(Dodecylamino)propan-1-ol;hydrochloride

Uniqueness

3-(Octylamino)propan-1-ol;hydrochloride is unique due to its specific chain length, which balances hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic compounds, such as surfactants and membrane studies.

Properties

CAS No.

87260-31-9

Molecular Formula

C11H26ClNO

Molecular Weight

223.78 g/mol

IUPAC Name

3-(octylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H25NO.ClH/c1-2-3-4-5-6-7-9-12-10-8-11-13;/h12-13H,2-11H2,1H3;1H

InChI Key

GLIRQDHXZIVJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCO.Cl

Origin of Product

United States

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